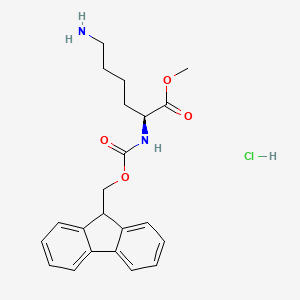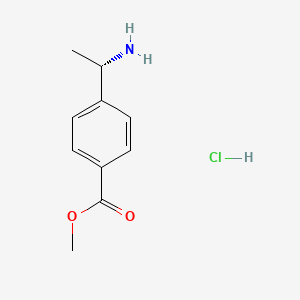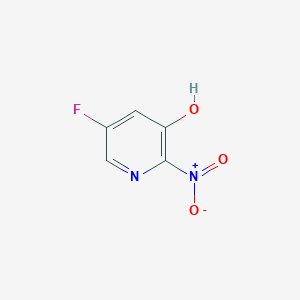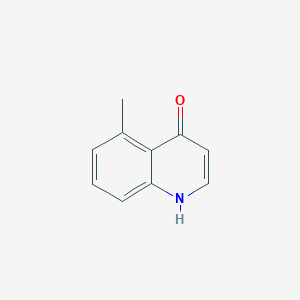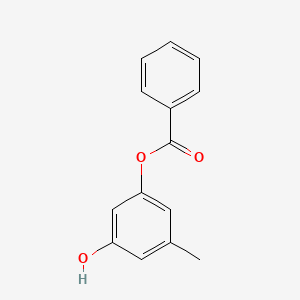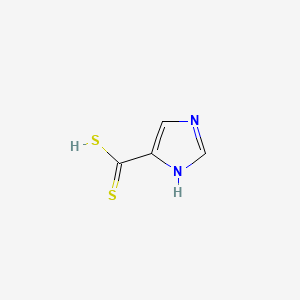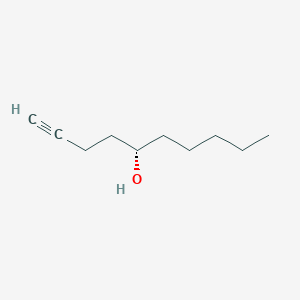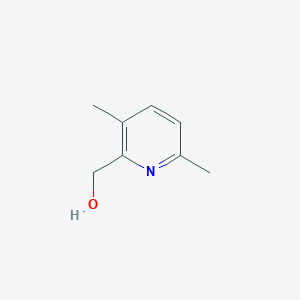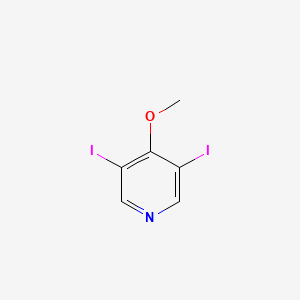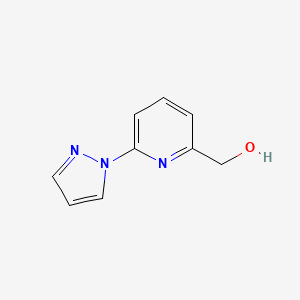
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-
Übersicht
Beschreibung
The compound "2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-" is a derivative of 2,6-di(pyrazol-1-yl)pyridine, which is a class of compounds that have been extensively studied due to their versatile coordination chemistry and potential applications in various fields. These derivatives are known for their ability to act as ligands, forming complexes with different metals, and have been explored for their use in biological sensing, spin-state transitions, and catalysis .
Synthesis Analysis
The synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives involves multiple steps, starting from precursors such as 2,6-dihydroxy-isonicotinic acid. The synthesis can be achieved through different routes, leading to various functionalized derivatives. For instance, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a powerful precursor to a range of tridentate ligands, can be synthesized and further converted to other substituted pyridines . Additionally, the synthesis of related compounds with hydrogen bonding and sterically bulky substituents has been reported, which are used to form iron complex salts with distinct crystal structures .
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of pyrazolyl groups attached to a central pyridine ring. The position and nature of substituents on the pyrazolyl and pyridine rings influence the overall geometry and properties of the molecule. X-ray diffraction analysis has been used to study the detailed structure of these compounds, revealing the presence of intermolecular hydrogen bonding and various topologies in the crystal structures of iron complexes .
Chemical Reactions Analysis
The chemical reactivity of 2,6-di(pyrazol-1-yl)pyridine derivatives is largely influenced by the metal ions they are complexed with. These ligands have been used to form complexes with iron and cobalt, which exhibit high-spin states. The modification of the ligand structure, such as the introduction of hydroxy and phenyl substituents, has been explored to understand its impact on the spin state and reactivity of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-di(pyrazol-1-yl)pyridine derivatives and their complexes are diverse, depending on the substituents and the metal ions involved. These compounds have been studied for their luminescent properties when complexed with lanthanides, which are useful for biological sensing applications. Iron complexes of these ligands have shown unusual thermal and photochemical spin-state transitions, which are of interest for the development of spin-crossover materials. Moreover, the complexes have been investigated for their potential use in catalysis, highlighting the multifunctional nature of these compounds .
Wissenschaftliche Forschungsanwendungen
Versatile Ligand for Coordination Chemistry
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been studied as ligands in coordination chemistry. These ligands are advantageous for creating luminescent lanthanide compounds used in biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoinduced Tautomerization
Compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit three types of photoinduced reactions, including excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant in understanding dual luminescence and irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).
Synthesis of Multifunctional Materials
Recent developments in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives include the synthesis of multifunctional spin-crossover switches, incorporation into biomedical sensors, the self-assembly of functional soft materials and surface structures, and use in catalysis (Halcrow, 2014).
Study of Complex Crystal Structures
Studies of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, involve understanding their molecular structure and properties, including tautomeric forms and thermodynamic properties, through X-ray diffraction and computational methods (Shen et al., 2012).
Application in Oligomerization Reactions
(Pyrazolyl)-(phosphinoyl)pyridine complexes with metals like iron, cobalt, and nickel have been synthesized and used in ethylene oligomerization studies. These studies focus on the catalytic activity and product compositions affected by solvent and co-catalyst (Nyamato et al., 2015).
Zukünftige Richtungen
The study on pyrazole-based ligands, such as “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-”, demonstrated that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
(6-pyrazol-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-3-1-4-9(11-8)12-6-2-5-10-12/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUZZULZRIVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283423 | |
| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857283-81-9 | |
| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

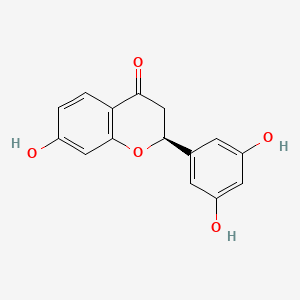
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)
